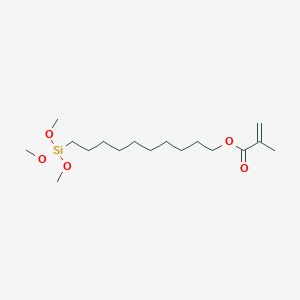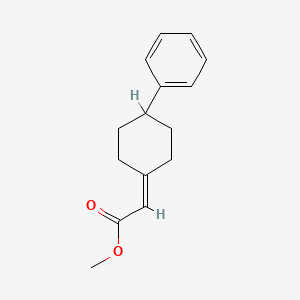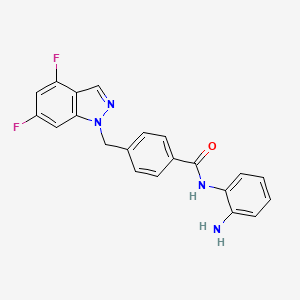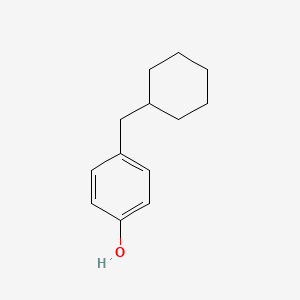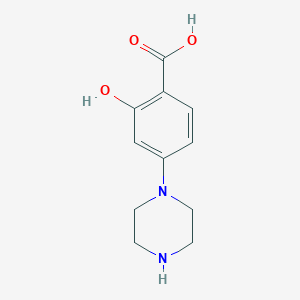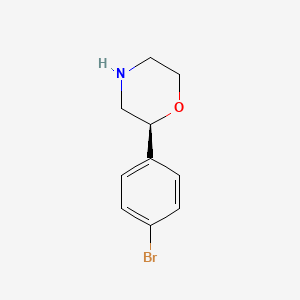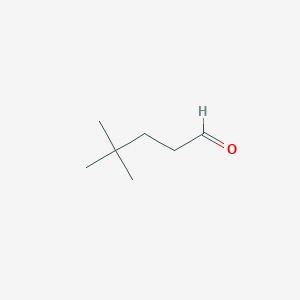
4,4-Dimethylpentanal
Overview
Description
4,4-Dimethylpentanal is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.18546 g/mol . The IUPAC name for this compound is 4,4-dimethylpentanal .
Molecular Structure Analysis
The 4,4-Dimethylpentanal molecule contains a total of 21 bonds. There are 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) . The 2D chemical structure image of 4,4-dimethylpentanal is also called the skeletal formula, which is the standard notation for organic molecules .Physical And Chemical Properties Analysis
4,4-Dimethylpentanal has a molecular weight of 114.19 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has 3 rotatable bonds . The exact mass and monoisotopic mass of 4,4-Dimethylpentanal are 114.104465066 g/mol .Scientific Research Applications
Hydroformylation of Olefins
4,4-Dimethylpentanal is produced from the hydroformylation of olefins. Bradamante, Stefani, and Fachinetti (1984) demonstrated that 3,3-Dimethylbutene can be converted into 4,4-dimethylpentanal at -15°C using a combination of HCo3(CO)9 and HCo(CO)4 under argon. This study highlights the role of 4,4-Dimethylpentanal in organometallic chemistry, specifically in hydroformylation reactions which are crucial for synthesizing aldehydes from olefins (Bradamante, Stefani, & Fachinetti, 1984).
Homogeneous Catalysis
The homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene, a process involving 4,4-Dimethylpentanal, was studied by Li, Widjaja, and Garland (2003). This research is significant for understanding the catalytic processes and reaction mechanisms in the production of 4,4-Dimethylpentanal and related compounds (Li, Widjaja, & Garland, 2003).
Nitrification Inhibition in Agriculture
Although not directly related to 4,4-Dimethylpentanal, research on 3,4-Dimethylpyrazole phosphate (DMPP) by Zerulla et al. (2001) is relevant for understanding the broader context of dimethyl compounds in scientific applications, specifically in agriculture for nitrification inhibition (Zerulla et al., 2001).
Electrosynthesis in Organic Chemistry
A study by He, Watts, Marken, and Haswell (2005) on the electrochemical reduction of 4-nitrobenzylbromide, which is analogous to the chemical structure of 4,4-Dimethylpentanal, reveals insights into the electro-organic synthesis processes. This research contributes to understanding the electrochemical behaviors of similar dimethyl compounds (He, Watts, Marken, & Haswell, 2005).
Molecular Structure Analysis
The molecular structure and conformation of 2,4-dimethylpentane, closely related to 4,4-Dimethylpentanal, were investigated by Sugino, Takeuchi, Egawa, and Konaka (1990). This research aids in understanding the structural and conformational properties of dimethylpentane derivatives, which is crucial for the application of these compounds in various scientific fields (Sugino, Takeuchi, Egawa, & Konaka, 1990).
Conformational Control in Organic Synthesis
Hoffmann, Göttlich, and Schopfer (2001) explored the conformation induction between neighboring dimethylpentane segments. This study provides valuable insights into the manipulation of molecular conformations in synthetic organic chemistry, which can be extrapolated to the understanding of 4,4-Dimethylpentanal (Hoffmann, Göttlich, & Schopfer, 2001).
properties
IUPAC Name |
4,4-dimethylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWACSVTJIDBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453698 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926-36-3 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4,4-Dimethylpentanal relevant in the context of enzyme research?
A: 4,4-Dimethylpentanal serves as a model product in studying the mechanism of coenzyme B12-dependent enzymes like diol dehydratase and ethanolamine ammonia lyase. These enzymes catalyze the conversion of diols and amino alcohols to aldehydes, respectively. Researchers designed a model system using alkylcobaloximes [], mimicking the enzyme's active site, to study this complex reaction pathway.
Q2: How is 4,4-Dimethylpentanal formed in these model systems?
A: The model system utilizes a specifically designed precursor molecule, 4,5-dihydroxy-2,2-dimethylpentyl(pyridine)cobaloxime [, ]. Upon thermolysis or photolysis, this compound undergoes a series of reactions, including a 1,5-H shift and radical formation, ultimately yielding 4,4-Dimethylpentanal as a product []. This process mimics the proposed mechanism of the B12-dependent enzymes.
Q3: Besides enzymatic models, are there other catalytic pathways leading to 4,4-Dimethylpentanal formation?
A: Yes, 4,4-Dimethylpentanal is also the primary product in the hydroformylation of 3,3-dimethylbut-1-ene catalyzed by rhodium-based catalysts [, ]. This reaction, involving the addition of carbon monoxide and hydrogen to an olefin, is widely used in industry for aldehyde synthesis. Research shows that the use of bimetallic catalysts, specifically rhodium and manganese carbonyls, significantly enhances the rate of 4,4-Dimethylpentanal production through a binuclear elimination mechanism [].
Q4: How do researchers monitor the formation of 4,4-Dimethylpentanal in these reactions?
A: Various analytical techniques are employed to monitor the formation and quantify 4,4-Dimethylpentanal. In the context of hydroformylation reactions, high-pressure in situ infrared spectroscopy (FTIR) is a valuable tool []. This technique allows for real-time monitoring of the reaction mixture, enabling researchers to identify and quantify reactants, intermediates, and products, including 4,4-Dimethylpentanal.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


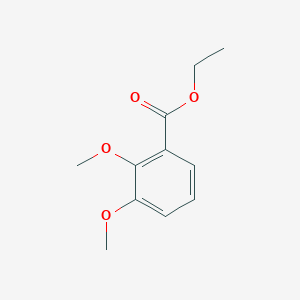
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3058818.png)

